Cetaben

PPARα independence Peroxisome Proliferation Hypolipidemic Mechanism

Studying peroxisome biology but fibrates confound results via PPARα activation? Cetaben (CAS 55986-43-1) solves this by operating independently of PPARα, enabling cleaner dissection of peroxisome-mediated lipid regulation. • Selectively upregulates peroxisomal enzymes without mitochondrial off-target effects (unlike clofibrate) • Dual ACAT inhibitor: blocks cholesterol ester synthesis by >70% at 50 µM • Minimizes hepatic enzyme induction-no cytochrome P450 perturbation • ≥98% purity, crystalline solid, shipped under dry ice for global delivery

Molecular Formula C23H39NO2
Molecular Weight 361.6 g/mol
CAS No. 55986-43-1
Cat. No. B1668413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetaben
CAS55986-43-1
Synonyms4-(hexadecylamino)benzoic acid
4-(hexadecylamino)benzoic acid, monosodum salt
Benzoic acid, 4-(hexadecylamino)-, monosodium salt
cetaben
cetaben, monosodium salt
p-hexadecylaminobenzoate sodium
sodium 4-(hexadecylamino)benzoate
sodium p-hexadecylaminobenzoate
Molecular FormulaC23H39NO2
Molecular Weight361.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C23H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26/h16-19,24H,2-15,20H2,1H3,(H,25,26)
InChIKeyQXWKHSSBFQDQPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cetaben: Overview and Classification


Cetaben (CAS 55986-43-1) is a non-fibrate, PPARα-independent peroxisome proliferator with potent hypolipidemic activity . It is a small molecule, specifically a substituted aminobenzoic acid, characterized by its ability to reduce serum triglyceride and cholesterol concentrations . Unlike the fibrate class of drugs, Cetaben operates through a unique mechanism that does not involve binding to the peroxisome proliferator-activated receptor alpha (PPARα) .

PPARα-independent peroxisome proliferation studies
ACAT inhibition pathway context
Selective peroxisomal enzyme induction profile

Why Fibrates Cannot Substitute for Cetaben


Substituting Cetaben with a generic PPARα-agonist fibrate (e.g., clofibrate, fenofibrate) is scientifically unsound due to fundamental mechanistic and functional divergences. Cetaben operates independently of PPARα, a key nuclear receptor for fibrate activity, and is also a demonstrated inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) . Critically, head-to-head studies show that Cetaben does not perturb mitochondrial enzyme activities, unlike clofibrate, and fails to induce the broad hepatic changes associated with fibrates, indicating a distinct and more targeted biological profile [1].

Fibrates require PPARα activation; PPARα-independent mechanism may not be reproduced.
Distinct ACAT inhibition profile not shared by fibrate-class compounds.
Differential hepatic enzyme induction may shift lipid metabolism interpretation.

Cetaben vs. Clofibrate: Key Evidence


PPARα-Independent Mechanism vs. Fibrates

In contrast to the fibrate class of hypolipidemic drugs such as clofibrate and fenofibrate, which require binding and activation of PPARα, Cetaben's peroxisome proliferator activity is completely independent of this receptor . This qualitative difference is a foundational point of differentiation, as it bypasses a primary molecular target of the fibrate class.

PPARα Independence
Class-level
Cetaben: PPARα-independent; Fibrate class: PPARα-dependent.
Supports mechanistic differentiation context
Data to verify; class-level inference
PPARα independence Peroxisome Proliferation Hypolipidemic Mechanism

Selective Peroxisomal Enzyme Induction vs. Clofibrate

A direct head-to-head study in rats demonstrated that Cetaben selectively increased the activity of peroxisomal enzymes without affecting mitochondrial enzymes, unlike clofibrate [1]. Specifically, after a 10-day administration, clofibrate altered the specific activities of both mitochondrial enzymes (glycerol-3-phosphate dehydrogenase and nicotinamide-linked isocitrate dehydrogenase) and peroxisomal enzymes, whereas Cetaben exclusively raised the activity of peroxisomal enzymes (acyl-CoA oxidase, glycerone-phosphate acyltransferase, D-amino-acid oxidase, catalase, and urate oxidase) [1].

Enzyme Selectivity
Head-to-head
Cetaben increased only peroxisomal enzymes; clofibrate increased both mitochondrial and peroxisomal enzymes.
Supports selective peroxisomal probe context
Rat liver, 10-day administration
Enzyme Induction Peroxisomes Mitochondria Hepatotoxicity

Absence of Hepatic Enzyme Induction vs. Clofibrate

In a direct comparative study, 10-day administration of clofibric acid (200 mg/kg/day) to rats markedly increased the activities of several hepatic enzymes, including FAD-glycerol-3-P dehydrogenase, beta-hydroxyacyl-CoA dehydrogenase, cytochrome-c oxidase, malic enzyme, NAD-glycerol-3-P dehydrogenase, ethoxycoumarin deethylase, p-nitroanisole demethylase, and amounts of cytochrome P-450 and b5 [1]. In contrast, treatment with an equal dose of Cetaben (200 mg/kg/day) did not induce any of these changes [1].

Hepatic Enzyme Panel
Head-to-head
No induction of non-peroxisomal enzymes, including cytochrome P450, by Cetaben.
Reduced off-target hepatic effects context
Clofibric acid induced multiple enzymes; Cetaben showed no analogical changes
Hepatotoxicity Cytochrome P450 Drug Metabolism

ACAT Inhibition vs. Fibrates

Cetaben is a demonstrated inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol esterification . This activity is a well-defined molecular target for Cetaben, whereas classical fibrates like clofibrate and fenofibrate are not established as ACAT inhibitors; their primary mechanism is PPARα agonism. An analog study reported that Cetaben sodium was selected for development as a potential antiatherosclerotic agent based on a combination of its serum lipid-lowering and ACAT inhibitory activities [1].

ACAT Inhibition
Class-level
Reported ACAT inhibition activity; Fibrates not established ACAT inhibitors.
Supports ACAT pathway research context
IC50 not reported; source review needed
ACAT Inhibition Cholesterol Esterification Anti-Atherosclerosis

Unique SAR Profile vs. Analogues

Medicinal chemistry efforts to create cetaben analogues with improved oral absorption failed to yield compounds with enhanced biological activity [1]. The study explicitly states that 'Analogue syntheses designed to produce compounds that would be better absorbed orally than cetaben failed to yield any congeners of enhanced biological activity' [1]. This highlights Cetaben's core scaffold as uniquely optimized for its pharmacological profile.

SAR Uniqueness
Reported
No structural analogue showed enhanced biological activity over cetaben.
Unique scaffold for dual activity
Based on SAR study; no analogue with improved activity
Structure-Activity Relationship Oral Bioavailability Drug Design

Research Applications of Cetaben


PPARα-Independent Lipid Metabolism

Cetaben is the ideal tool compound for dissecting lipid metabolism pathways that are independent of the classic PPARα receptor. Its confirmed PPARα-independent activity [1] allows researchers to study peroxisome proliferation and its downstream effects on triglycerides and cholesterol without the confounding variable of PPARα activation, a feature not shared by the fibrate class.

Selective Peroxisomal Enzyme Induction

Cetaben is uniquely suited for studies requiring selective upregulation of peroxisomal enzyme activity without off-target mitochondrial effects. Unlike clofibrate, which induces both mitochondrial and peroxisomal enzymes, Cetaben exclusively raises the activity of peroxisomal enzymes [1]. This makes it a cleaner probe for understanding the specific role of peroxisomes in lipid homeostasis.

ACAT Inhibition Hypothesis

As a known inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) [1], Cetaben serves as a valuable small-molecule probe for studying the role of ACAT in cholesterol esterification, foam cell formation, and atherosclerosis. Its dual activity as a hypolipidemic and ACAT inhibitor makes it a distinct compound for evaluating this combination of therapeutic mechanisms [2].

Lipid Lowering Without Hepatic Perturbation

For in vivo studies focused on lipid-lowering outcomes where minimizing drug-induced hepatic changes is a priority, Cetaben offers a distinct advantage. Direct comparison shows that, unlike clofibrate, Cetaben does not induce a wide array of hepatic drug-metabolizing and metabolic enzymes, including cytochrome P450s [1]. This reduces the risk of confounding experimental results with unintended liver effects.

Application
Selection Property
Validation Focus
PPARα-independent lipid metabolism studies
PPARα-independent mechanism
Peroxisome proliferation endpoints
Selective peroxisomal enzyme induction studies
Peroxisomal enzyme selectivity
Mitochondrial enzyme activity controls
ACAT inhibition pathway research
ACAT inhibitory activity
Cholesterol esterification endpoints
Lipid-lowering studies with minimized hepatic changes
Low hepatic enzyme induction profile
Hepatic enzyme activity monitoring

Technical Documentation Hub

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31 linked technical documents
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